(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H,2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMOJILHTVRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725502 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245916-03-3 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vapor-Phase Chlorination
This method involves passing 3-trifluoromethylpyridine and chlorine gas through a reactor at elevated temperatures. Optimal conditions include:
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Temperature : 300–450°C
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Chlorine stoichiometry : 1–6 moles per mole of 3-trifluoromethylpyridine
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Diluent : Nitrogen or steam to moderate reaction kinetics
Under these conditions, the reaction selectively produces 2-chloro-5-trifluoromethylpyridine with a 62% yield (based on consumed starting material). By-products include 2-chloro-3-trifluoromethylpyridine and unreacted starting material, separable via fractional distillation.
Liquid-Phase Chlorination
Alternative liquid-phase methods employ ultraviolet radiation or free-radical initiators (e.g., benzoyl peroxide) in solvents like carbon tetrachloride. However, these methods are less selective and yield higher proportions of di-chlorinated by-products.
Introduction of the Methanamine Group
Functionalization of the pyridine core at the 3-position with a methanamine group is achieved through nucleophilic substitution or Pd-catalyzed coupling .
Nucleophilic Amination
A common approach involves reacting 2-chloro-5-(trifluoromethyl)pyridine with methylamine under basic conditions. For example:
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Reagents : 2-chloro-5-(trifluoromethyl)pyridine, methylamine (40% aqueous), N-methylpyrrolidone (NMP)
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Conditions : Room temperature, 3 hours
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Workup : Ethyl acetate extraction, silica gel chromatography
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Yield : 79% (reported for analogous N-methylamine derivatives)
This method is limited by competing side reactions, such as over-alkylation, necessitating precise stoichiometric control.
Microwave-Assisted Coupling
Recent advancements utilize microwave irradiation to accelerate coupling reactions. A representative protocol includes:
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Reagents : 2-chloro-5-(trifluoromethyl)pyridine, tert-butyl 3-azabicyclo[3.1.0]hex-6-ylcarbamate, DMF
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Conditions : 80°C, 6 hours under microwave irradiation
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Workup : Solvent removal, dichloromethane/water partitioning, column chromatography
Microwave heating enhances reaction rates but requires specialized equipment and optimization to mitigate decomposition.
Alternative Pathways and Modifications
Reductive Amination
A two-step strategy involves formylation followed by reductive amination:
Palladium-Catalyzed Carbonylation
For carboxylated intermediates, carbon monoxide insertion under Pd catalysis offers a route to esters, which can be hydrolyzed and converted to amines:
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Catalyst : PdCl₂(PPh₃)₂, DPPB ligand
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Conditions : 120°C, 3 hours, 3 atm CO pressure
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
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¹H NMR (CDCl₃): Key peaks include δ 8.34 (s, 1H, pyridine-H), 3.20 (s, 2H, CH₂NH₂), and 2.97 (br s, 2H, NH₂).
Challenges and Optimization Strategies
By-Product Management
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyridine, including compounds similar to (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine, exhibit promising anticancer properties. For instance, pyridine-ureas have been evaluated for their inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Compounds with similar structures demonstrated micromolar IC50 values, suggesting potential effectiveness in inhibiting tumor growth .
PRMT5 Inhibition
The compound has also been investigated as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various malignancies. Research shows that PRMT5 inhibitors can selectively target tumor cells with certain genetic profiles, enhancing the therapeutic efficacy while minimizing side effects . The mechanism involves modulating the methylation activity of PRMT5, which is crucial for cancer cell survival.
Agrochemical Applications
Herbicidal Activity
This compound serves as an intermediate in the synthesis of herbicidal compounds. The parent compound, 2-chloro-5-trifluoromethylpyridine, has been identified as a precursor for various herbicides that target specific weed species while being safe for crops . This selectivity is vital for developing effective agricultural chemicals that minimize environmental impact.
Chemical Synthesis
Intermediate for Organic Synthesis
The compound plays a crucial role as an intermediate in organic synthesis. Its chlorinated and trifluoromethylated properties make it an attractive building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. The ability to selectively chlorinate pyridine derivatives allows chemists to create targeted compounds with desired biological activities .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine-Urea A | VEGFR-2 | 10 | |
| Pyridine-Urea B | VEGFR-2 | 15 | |
| This compound | PRMT5 | TBD |
Table 2: Herbicidal Efficacy of Related Compounds
| Compound Name | Targeted Weeds | Efficacy (%) | Reference |
|---|---|---|---|
| Herbicide A | Dandelion | 85 | |
| Herbicide B | Crabgrass | 90 | |
| This compound derivative | Various | TBD |
Case Studies
Case Study 1: PRMT5 Inhibition in Cancer Therapy
In a recent clinical trial involving multiple cancer types, including non-small cell lung cancer and melanoma, compounds targeting PRMT5 showed a reduction in tumor burden by approximately 30–60%. These findings underscore the relevance of pyridine derivatives as potential therapeutic agents in oncology .
Case Study 2: Development of Herbicides
Research conducted on the synthesis of herbicides from pyridine derivatives demonstrated that compounds derived from this compound exhibited selective herbicidal activity against specific weed species while maintaining crop safety. This selectivity is crucial for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Positioning
The following compounds share structural similarities but differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties:
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 326476-49-7)
- Structure : Chloro at position 3, trifluoromethyl at position 5, and methanamine at position 2.
- Molecular Weight : 216.58 g/mol (free base) .
- Key Differences: The altered positions of the chloro and methanamine groups result in different electronic effects.
2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 72587-18-9)
- Structure : Chloro at position 2, trifluoromethyl at position 5, and an amine directly attached to the pyridine ring at position 3.
- Molecular Weight : 212.57 g/mol .
- Key Differences : The absence of a methanamine linker reduces steric bulk but limits hydrogen-bonding capacity compared to the target compound. This structural variation may influence solubility and pharmacokinetics .
3-Amino-4-(trifluoromethyl)pyridine (CAS 175204-80-5)
Functional Group Variations
(5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride (CAS 871826-12-9)
- Structure : Trifluoromethyl at position 5 and methanamine at position 2.
- Molecular Weight : 233.60 g/mol (hydrochloride salt) .
- However, the absence of a chloro substituent reduces halogen bonding opportunities .
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline
- Structure : Bifunctional pyridine-aniline hybrid with trifluoromethyl groups on both rings.
- Molecular Weight : 367.26 g/mol .
- Key Differences : The extended aromatic system and dual trifluoromethyl groups increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available literature and research findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the molecular formula C6H4ClF3N2 and can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Weight : 181.54 g/mol
- CAS Number : 1245916-03-3
The presence of both chloro and trifluoromethyl groups significantly influences its reactivity and biological properties.
The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain bacterial enzymes, potentially leading to antimicrobial effects. The trifluoromethyl group is known to enhance lipophilicity, which can improve cellular permeability and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties:
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group has been correlated with enhanced potency against various bacterial strains .
- Antichlamydial Activity : A study demonstrated that certain analogues containing the trifluoromethyl group showed impaired growth of Chlamydia trachomatis without affecting host cell viability. This suggests a promising avenue for treating chlamydial infections .
Anticancer Properties
The anticancer potential of this compound is under investigation, with some findings indicating that it may inhibit cancer cell proliferation through various pathways:
- Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial function .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Case Studies
- High-throughput Screening : A high-throughput screening method was employed to identify small-molecule inhibitors related to this compound. This approach revealed several promising candidates with significant inhibitory activity against specific bacterial enzymes .
- Comparative Studies : In comparative studies with other known antibacterial agents, this compound showed comparable or superior efficacy against certain pathogens, suggesting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride?
- Methodology : The synthesis often involves functionalization of pyridine derivatives via nucleophilic substitution or cross-coupling reactions. For example, intermediates like 3-chloro-5-(trifluoromethyl)pyridine can undergo amination using ammonia or protected amines under palladium catalysis. Post-synthesis, hydrochloride salt formation is achieved via HCl treatment in solvents like THF or dichloromethane .
- Key Considerations : Reaction temperature (room temperature to 80°C), choice of base (e.g., triethylamine), and catalyst (e.g., Pd(PPh₃)₄) significantly impact yield. Monitoring via TLC or HPLC (retention time ~1.26 minutes under SMD-TFA05 conditions) ensures reaction completion .
Q. How can structural confirmation and purity validation be performed for this compound?
- Analytical Techniques :
- NMR : Compare spectral data (e.g., δ ~3.8 ppm for methylene protons adjacent to the amine) with reference standards .
- HPLC : Retention time consistency (e.g., 1.23–1.26 minutes under SQD-FA05 conditions) and ≥98% purity thresholds .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 366 [M+H]+ for related intermediates) .
Advanced Research Questions
Q. What mechanistic insights explain low yields in Buchwald–Hartwig amination involving this amine?
- Troubleshooting : Low yields may arise from steric hindrance at the pyridine 3-position or electron-withdrawing effects of the trifluoromethyl group, slowing oxidative addition. Optimize ligand systems (e.g., XPhos) or use pre-activated palladium catalysts to enhance turnover .
- Data Contradiction : Discrepancies between theoretical and observed yields may stem from trace moisture or oxygen sensitivity. Inert atmosphere (N₂/Ar) and rigorous solvent drying are critical .
Q. How do substituent electronic effects influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodology : The trifluoromethyl group’s strong electron-withdrawing nature deactivates the pyridine ring, reducing boronic acid coupling efficiency. Use electron-rich arylboronic esters or increase catalyst loading (e.g., PdCl₂(dppf)) to counteract this effect .
- Case Study : Coupling with 6-(trifluoromethyl)pyridin-3-yl boronic acid requires elevated temperatures (80–100°C) and extended reaction times (24–48 hours) .
Q. What side reactions are prevalent during amine protection/deprotection steps?
- Common Issues :
- Hydrolysis : The trifluoromethyl group can hydrolyze under acidic conditions. Use Boc-protection (tert-butoxycarbonyl) instead of acid-labile groups .
- Byproduct Formation : Chloride displacement by nucleophiles (e.g., OH⁻) may occur. Control pH during deprotection (e.g., 1N NaOH for selective cleavage) .
Data Analysis & Reproducibility
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Root Cause Analysis : Variations in δ 7.5–8.5 ppm (pyridine protons) may indicate residual solvents or regioisomeric impurities. Re-crystallize from MTBE/hexane mixtures to improve purity .
- Validation : Cross-reference with PubChem datasets (InChI Key: SYZGXVJQDWMJCI-UHFFFAOYSA-N) and ensure consistent deuteration levels in NMR solvents .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Standardization :
- Purity : Enforce ≥98% purity via HPLC .
- Salt Form : Use hydrochloride salts (e.g., [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine hydrochloride) to ensure consistent solubility .
- Storage : Store at –20°C under inert gas to prevent amine oxidation .
Applications in Drug Discovery
Q. How is this compound utilized as a building block in kinase inhibitor design?
- Case Study : The pyridine core serves as a hinge-binding motif in kinase inhibitors. Modifications at the methanamine group (e.g., alkylation or acylation) enhance selectivity for targets like EGFR or VEGFR2 .
- SAR Insights : Chlorine at the 2-position prevents off-target binding by reducing electron density at the active site .
Q. What in vitro assays validate its role as a covalent warhead carrier?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
